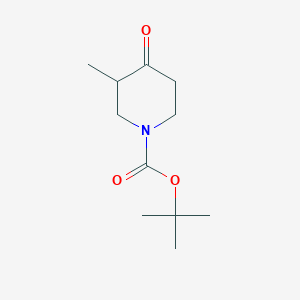

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939420 | |

| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181269-69-2 | |

| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common route involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Intermediate in Drug Synthesis

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to the development of biologically active molecules.

Case Study : A notable application is its use in the synthesis of protein tyrosine kinase inhibitors, which are critical in cancer treatment. The compound's ability to undergo further reactions makes it a valuable building block in developing targeted therapies against diseases such as cancer .

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel derivatives with enhanced biological activities. For example, researchers have explored its role in creating derivatives that exhibit improved potency against specific targets within biological pathways.

Example Reaction :

A study demonstrated the synthesis pathway involving this compound where it was reacted with various electrophiles to yield complex structures with potential therapeutic effects .

Chemical Reactions and Mechanisms

The reactivity of this compound under various conditions has been extensively studied. It can participate in nucleophilic substitutions and cyclization reactions, making it a versatile reagent in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can react with electrophiles to form new carbon-nitrogen bonds. |

| Cyclization | Facilitates the formation of cyclic compounds, enhancing structural diversity. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites on enzymes and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 181269-69-2 | Methyl (3), Oxo (4), Boc (1) | Ketone, Boc-protected amine | 213.27 |

| tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 117565-57-8 | Ethyl (3), Oxo (4), Boc (1) | Ketone, Boc-protected amine | 227.30 |

| tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 914988-10-6 | Cyano (3), Oxo (4), Boc (1) | Ketone, Nitrile, Boc-amine | 224.25 |

| tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 190906-92-4 | Methyl (2), Oxo (4), Boc (1) | Ketone, Boc-protected amine | 213.27 |

| Methyl 4-oxo-1-tosylpiperidine-3-carboxylate (1-Ts) | N/A | Tosyl (1), Methyl ester (3), Oxo (4) | Ketone, Tosyl-protected amine | 325.37 |

Substituent Effects on Reactivity and Stability

- Positional Isomerism: The placement of the methyl group (e.g., 3-methyl vs. 2-methyl) significantly alters steric and electronic environments.

- Functional Group Diversity: The cyano group in tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6) introduces electron-withdrawing effects, which may stabilize intermediates in cyclization reactions compared to the electron-donating methyl group in the parent compound .

Physicochemical Properties

- Lipophilicity : The ethyl substituent in tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate increases lipophilicity compared to the methyl analog, as inferred from partition coefficient (logP) correlations in sediment/water systems .

- Stability : The Boc group in this compound provides hydrolytic stability under basic conditions, whereas tosyl derivatives (e.g., 1-Ts) are more susceptible to cleavage under acidic conditions .

Biological Activity

Introduction

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, also known as Boc-3-Methylpiperidin-4-one, is a synthetic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring with a tert-butyl ester group, a methyl group at the 3-position, and a ketone at the 4-position. Its unique structure allows it to play a significant role in various biological and medicinal applications, particularly in drug development and synthesis of complex organic molecules.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's structure is characterized by:

- Piperidine Ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.

- Tert-butyl Group : A bulky protecting group that enhances solubility and stability.

- Ketone Group : A reactive carbonyl group that facilitates further chemical reactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.28 g/mol |

| Functional Groups | Ketone, Ester |

| Solubility | Soluble in organic solvents (e.g., THF) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the carbonyl group allows it to participate in nucleophilic attacks, making it a potential candidate for enzyme inhibition or modulation.

In drug development, this compound has shown promise as a lead structure for designing piperidine-based pharmaceuticals. Its ability to modulate biological pathways through enzyme interaction is significant for therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

- Neuroprotective Effects : A study highlighted the potential neuroprotective effects of piperidine derivatives against neurodegenerative diseases like Alzheimer's disease. By modulating specific pathways related to neuronal survival, these compounds may provide therapeutic benefits .

- TRPC6 Modulation : Recent findings suggest that this compound may influence the activity of TRPC6 channels, which are implicated in various pathophysiological conditions including cancer and chronic kidney disease. Inhibition of TRPC6 has been associated with reduced tumor growth in xenograft models .

Table 2: Summary of Biological Studies Involving this compound

Applications in Drug Development

The structural features of this compound make it an attractive candidate for drug development:

- Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds, particularly those with biological activity.

- Pharmaceutical Applications : Its potential as a drug candidate targeting specific enzymes or receptors can lead to new treatments for diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields when handling large quantities to prevent splashes .

- Ventilation : Conduct experiments in a fume hood with adequate airflow to minimize inhalation exposure. General dilution ventilation is recommended for bulk handling .

- Emergency Measures : For skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How can researchers verify the purity and structural integrity of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. Compare retention times to standards .

- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic tert-butyl peak at ~1.4 ppm in H NMR) and FT-IR (C=O stretch at ~1700 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 242.1756 for CHNO) .

Q. What are the optimal storage conditions to prevent degradation of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate?

- Methodological Answer :

- Temperature : Store at 2–8°C in a desiccator to avoid moisture absorption and thermal decomposition .

- Container : Use amber glass vials with PTFE-lined caps to minimize light exposure and volatilization .

- Stability Monitoring : Periodically analyze via TLC or HPLC to detect degradation products (e.g., hydrolysis of the tert-butyl carbamate group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate under varying conditions?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

- Analytical Validation : Compare intermediates via LC-MS to detect side products (e.g., over-oxidation at the 4-oxo position) that reduce yield .

- Kinetic Studies : Perform time-course NMR to monitor reaction progression and identify rate-limiting steps (e.g., Boc protection efficiency) .

Q. What advanced computational methods are suitable for predicting the reactivity of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group is susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects of the tert-butyl group on reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery .

Q. How should researchers design experiments to investigate hydrogen bonding patterns in tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate crystal structures?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect X-ray diffraction data (e.g., Cu-Kα radiation) and refine using SHELXL .

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C motifs) using Etter’s rules to map supramolecular architectures .

- Thermal Analysis : Perform DSC/TGA to correlate hydrogen bonding networks with thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.